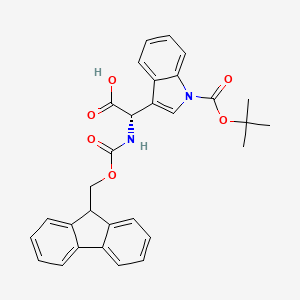![molecular formula C16H12ClN3O B11832398 Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro- CAS No. 60420-43-1](/img/structure/B11832398.png)
Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a quinazolinone core with an imidazo ring, making it a subject of interest in medicinal chemistry.
准备方法
The synthesis of 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of anthranilamide (2-aminobenzamide) and 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid . The reaction is carried out in an aqueous medium at room temperature, making it an environmentally friendly approach.
化学反应分析
1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo. For example, halogenation with chlorine or bromine can introduce additional halogen atoms into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its potential use in the development of new materials with unique optical properties is being explored.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar compounds to 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one include other quinazolinone derivatives such as:
2-(2′-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its use as a fluorescent probe.
4,6,7-Trisubstituted quinazoline derivatives: Studied for their antitumor activities.
Thiazoloquinazoline derivatives: Evaluated for their antifungal and antioxidant properties.
What sets 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one apart is its unique imidazo ring fused to the quinazolinone core, which may confer distinct biological activities and chemical reactivity.
属性
CAS 编号 |
60420-43-1 |
|---|---|
分子式 |
C16H12ClN3O |
分子量 |
297.74 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C16H12ClN3O/c17-11-5-7-12(8-6-11)19-9-10-20-15(21)13-3-1-2-4-14(13)18-16(19)20/h1-8H,9-10H2 |
InChI 键 |
WRVOROAONCSBTG-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N1C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


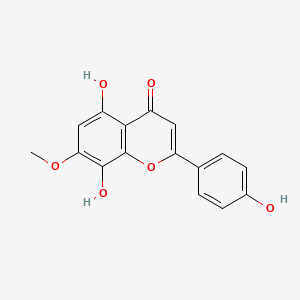
![Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832334.png)
![8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B11832339.png)

![6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11832353.png)
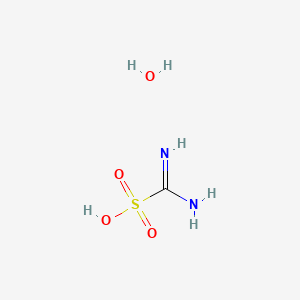
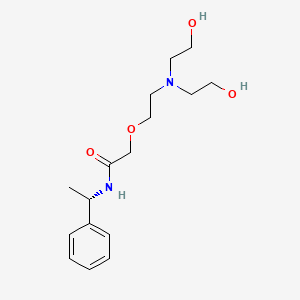
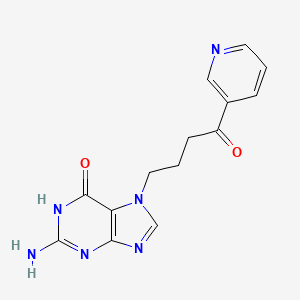

![4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)

